molecular formula C23H25N3O3 B6094332 1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine

1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine

Cat. No.: B6094332
M. Wt: 391.5 g/mol
InChI Key: ALNYBNPGCKXLNJ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and a nitrophenyl-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The piperazine ring is then synthesized and coupled with the dimethylphenyl group. The final step involves the coupling of the furan-nitrophenyl moiety with the piperazine-dimethylphenyl intermediate under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylphenyl)piperazine: Lacks the furan-nitrophenyl moiety.

    4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine: Lacks the dimethylphenyl group.

Uniqueness

1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-17-7-8-18(2)22(15-17)25-13-11-24(12-14-25)16-19-9-10-23(29-19)20-5-3-4-6-21(20)26(27)28/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNYBNPGCKXLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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